

C.I. Direct Brown 1 CAS number and molecular weight

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Compound of Interest

Compound Name: C.I. Direct Brown 1

Cat. No.: B1581572

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In-Depth Technical Guide: C.I. Direct Brown 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **C.I. Direct Brown 1**, a trisazo dye. The information presented herein is intended for a scientific audience and details the chemical properties, toxicological profile, and associated molecular pathways of this compound.

Core Data Presentation

A summary of the key quantitative data for **C.I. Direct Brown 1** is presented in the table below for easy reference.

| Parameter | Value | Reference |
|-------------------|---|---------------------|
| C.I. Name | Direct Brown 1 | [1] |
| C.I. Number | 30045 | [1] |
| CAS Number | 3811-71-0 | [1] |
| Molecular Formula | C ₃₁ H ₂₂ N ₈ Na ₂ O ₆ S | [1] |
| Molecular Weight | 680.60 g/mol | [1] |

Synthesis and Manufacturing

C.I. Direct Brown 1 is synthesized through a multi-step diazotization and coupling process. The general manufacturing method involves the double nitriding of 4-(4-aminophenyl)benzenamine, which is then first coupled with 2-hydroxybenzoic acid. This intermediate is subsequently diazotized with 4-aminobenzenesulfonic acid and, under acidic conditions, coupled with benzene-1,3-diamine to yield the final product[1]. A detailed, publicly available laboratory-scale synthesis protocol is not readily found in the scientific literature, likely due to the industrial nature of this compound.

Toxicological Profile and Carcinogenicity

The primary concern for researchers and drug development professionals regarding **C.I. Direct Brown 1** is its classification as a benzidine-based dye. Benzidine and dyes that are metabolized to benzidine are recognized as known human carcinogens[2]. The carcinogenicity of these dyes is attributed to the in vivo metabolic cleavage of the azo bonds, which releases free benzidine[2].

The enzyme azoreductase, present in gut bacteria and the liver, is responsible for this metabolic conversion[3]. Once released, benzidine can be further metabolized into reactive intermediates that can form DNA adducts, leading to mutations and the initiation of carcinogenesis[4]. Studies on workers exposed to benzidine-based dyes have shown an increased risk of bladder cancer[5].

Experimental Protocols

The toxicological and mechanistic studies of benzidine and related azo dyes utilize a variety of established experimental protocols. For researchers investigating the effects of **C.I. Direct Brown 1** or its metabolites, the following methodologies are relevant:

1. Assessment of Genotoxicity using the Comet Assay:

- Objective: To detect DNA damage in cells exposed to a test compound.
- Methodology:
 - HepG2 cells are treated with varying concentrations of the test compound (e.g., benzidine) for a specified duration.

- The cells are then embedded in a low-melting-point agarose gel on a microscope slide.
- The cells are lysed to remove cellular proteins and membranes, leaving behind the nuclear DNA.
- The slides are subjected to electrophoresis under alkaline conditions.
- Damaged DNA, containing breaks, will migrate further towards the anode, forming a "comet tail."
- The slides are stained with a fluorescent DNA-binding dye and visualized using a fluorescence microscope.
- The extent of DNA damage is quantified by measuring the length and intensity of the comet tail[6].

2. Analysis of Protein Expression by Western Blotting:

- Objective: To detect and quantify the expression levels of specific proteins involved in cellular pathways (e.g., DNA damage response, apoptosis).
- Methodology:
 - Cells are treated with the test compound and then lysed to extract total protein.
 - The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
 - Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p53).

- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- A chemiluminescent substrate is added, and the light emitted is detected, providing a measure of the protein's abundance[6].

3. Cell Migration and Invasion Assays:

- Objective: To assess the effect of a compound on the migratory and invasive potential of cancer cells.
- Methodology (Wound Healing Assay for Migration):
 - A confluent monolayer of cancer cells (e.g., T24 or EJ bladder cancer cells) is created in a culture dish.
 - A "wound" or scratch is made through the cell monolayer with a sterile pipette tip.
 - The cells are washed to remove debris and then incubated with media containing the test compound.
 - Images of the wound are captured at different time points (e.g., 0 and 24 hours).
 - The rate of wound closure is measured to determine the effect of the compound on cell migration[7][8].
- Methodology (Transwell Assay for Invasion):
 - The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
 - Cancer cells are seeded into the upper chamber in serum-free media containing the test compound.
 - The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
 - After incubation, non-invading cells on the upper surface of the membrane are removed.

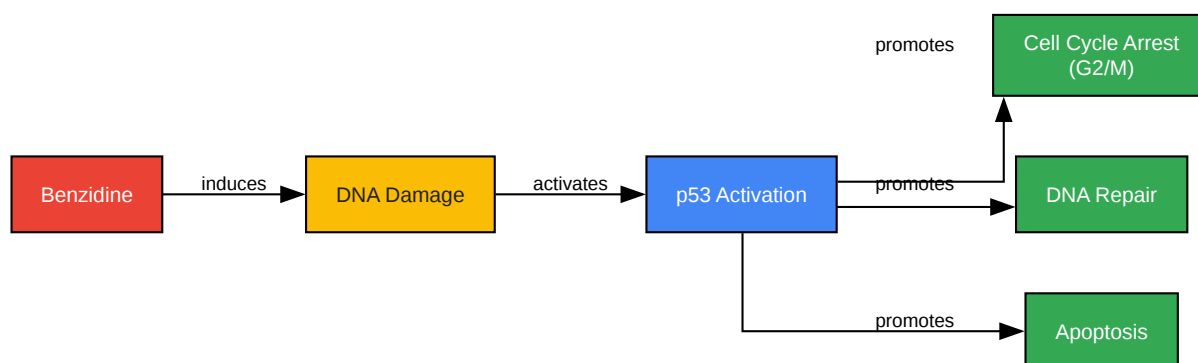
- Invading cells on the lower surface of the membrane are fixed, stained, and counted[7][8].

Signaling Pathways

The carcinogenicity of benzidine, the metabolic product of **C.I. Direct Brown 1**, is associated with the perturbation of several key signaling pathways.

DNA Damage Response Pathway

Benzidine-induced DNA damage triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. A central player in this response is the tumor suppressor protein p53.

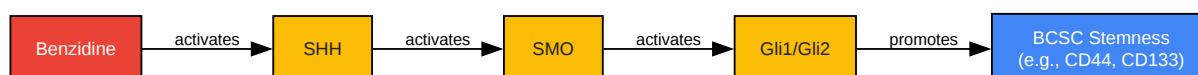


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Caption: Benzidine-induced DNA Damage Response Pathway.

Sonic Hedgehog (SHH) Pathway in Bladder Cancer Stem Cells

Recent studies have shown that benzidine can promote the "stemness" of bladder cancer stem cells (BCSCs) through the activation of the Sonic hedgehog (SHH) signaling pathway.



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Caption: Benzidine-mediated activation of the SHH pathway.

ERK5 Pathway in Bladder Cancer Cell Migration and Invasion

Benzidine has been demonstrated to induce the epithelial-to-mesenchymal transition (EMT), a process critical for cancer progression, in bladder cancer cells through the activation of the ERK5 pathway.



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Caption: Benzidine-induced ERK5 signaling in bladder cancer.

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